6-chloro-1H-purine-2-sulfonyl fluoride
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Overview
Description
6-Chloro-1H-purine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H2ClFN4O2S and a molecular weight of 236.61 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-purine-2-sulfonyl fluoride typically involves the reaction of 6-chloropurine with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-purine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Hydrolysis is usually performed in the presence of water or aqueous base.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Various substituted purine derivatives.
Hydrolysis: Formation of 6-chloro-1H-purine-2-sulfonic acid.
Oxidation and Reduction: Formation of oxidized or reduced purine derivatives.
Scientific Research Applications
6-Chloro-1H-purine-2-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of various purine derivatives.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Drug Discovery: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-1H-purine-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic residues in proteins, such as serine or cysteine, leading to the formation of covalent adducts. This interaction can inhibit the activity of enzymes or modify protein function. The purine moiety can also interact with nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-purine: Lacks the sulfonyl fluoride group, making it less reactive in certain chemical reactions.
1H-purine-2-sulfonyl fluoride: Lacks the chlorine atom at the 6-position, affecting its reactivity and applications.
6-Chloro-2-fluoropurine: Contains a fluorine atom instead of the sulfonyl fluoride group, leading to different chemical properties.
Uniqueness
6-Chloro-1H-purine-2-sulfonyl fluoride is unique due to the presence of both the chlorine atom and the sulfonyl fluoride group. This combination imparts specific reactivity and allows for diverse applications in organic synthesis, chemical biology, and drug discovery .
Properties
IUPAC Name |
6-chloro-1H-purine-2-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN4O2S/c6-3-2-4(9-1-8-2)11-5(10-3)14(7,12)13/h1H,(H,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUAWHQMKAWAFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=NC2=N1)S(=O)(=O)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC(=NC2=N1)S(=O)(=O)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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